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Abstract
Omega-Conotoxin GVIA (ω-CgTX GVIA) is a 27-amino acid polypeptide neurotoxin isolated

from the venom of the marine cone snail, Conus geographus.[1][2] As a highly selective and

potent blocker of N-type voltage-gated calcium channels (CaV2.2), it has become an invaluable

tool in neuroscience research and a lead compound in the development of novel analgesics.[3]

[4][5] This technical guide provides an in-depth analysis of the three-dimensional structure of

ω-Conotoxin GVIA, detailing the experimental methodologies used for its determination,

presenting key structural data, and illustrating its mechanism of action and structural features

through detailed diagrams.

Introduction
Discovered as a component of the lethal venom of Conus geographus, ω-Conotoxin GVIA

exhibits remarkable potency and selectivity for N-type calcium channels, which are crucial for

neurotransmitter release at presynaptic terminals.[5][6][7] This specificity has made it an

indispensable pharmacological probe for elucidating the physiological roles of these channels.

The structural integrity of ω-CgTX GVIA is maintained by three intramolecular disulfide bonds,

which form a characteristic inhibitor cystine knot (ICK) motif, rendering the peptide

exceptionally stable.[1] Understanding the precise three-dimensional arrangement of its
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constituent amino acids is paramount for comprehending its interaction with the calcium

channel and for the rational design of synthetic analogs with improved therapeutic profiles.[8][9]

Three-Dimensional Structure of ω-Conotoxin GVIA
The solution structure of ω-Conotoxin GVIA has been determined primarily by two-dimensional

nuclear magnetic resonance (2D NMR) spectroscopy.[3][10][11][12] These studies have

revealed a compact, globular fold stabilized by a network of disulfide bonds and intramolecular

hydrogen bonds.[11]

Key Structural Features
The core of the ω-Conotoxin GVIA structure is characterized by a short, triple-stranded

antiparallel β-sheet.[10][13][14] This β-sheet involves residues 6-8, 18-21, and 24-27.[10] The

overall fold is constrained by three disulfide bridges with a connectivity of Cys1-Cys16, Cys8-

Cys19, and Cys15-Cys26.[2] This arrangement forms the inhibitor cystine knot (ICK) motif, a

structural feature common to many venom peptides that confers significant resistance to

proteolysis and thermal denaturation.[1]

The surface of the molecule is decorated with numerous hydroxyl groups from Serine,

Threonine, and Hydroxyproline residues, as well as the charged side chains of Lysine and

Arginine residues.[11] These exposed functional groups are critical for the toxin's interaction

with the N-type calcium channel.[11] Notably, Lysine at position 2 (Lys2) and Tyrosine at

position 13 (Tyr13) have been identified as essential for high-affinity binding.[6][13][15]

Quantitative Structural Data
The structural determination of ω-Conotoxin GVIA has yielded precise quantitative data, which

are summarized in the tables below. These data are derived from studies deposited in the

Protein Data Bank (PDB).

Table 1: Structural Statistics for ω-Conotoxin GVIA (PDB ID: 1OMC)
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Parameter Value

Method Solution NMR

Number of Distance Restraints 187

Number of Angle Restraints 23

Number of Conformers Calculated 21

Mean Pairwise RMSD (Backbone) 0.58 Å

Data sourced from RCSB PDB entry 1OMC.[10]

Table 2: Structural Statistics for ω-Conotoxin GVIA (PDB ID: 1TTL)

Parameter Value

Method Solution NMR

Number of Conformers Calculated 50

Number of Conformers Submitted 20

Selection Criteria Structures with the lowest energy

Data sourced from RCSB PDB entry 1TTL.[16]

Table 3: Refined Structural Statistics for ω-Conotoxin GVIA

Parameter Value

Method Solution NMR (600 MHz)

Mean Pairwise RMSD (Backbone heavy atoms) 0.25 ± 0.06 Å

Mean Pairwise RMSD (All heavy atoms) 1.07 ± 0.14 Å

Data from a high-resolution solution structure study.[17]
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Experimental Protocols
The determination of the three-dimensional structure of ω-Conotoxin GVIA and the

characterization of its function rely on a combination of sophisticated experimental techniques.

Peptide Synthesis and Purification
Solid-Phase Peptide Synthesis (SPPS): ω-Conotoxin GVIA is chemically synthesized using

Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support resin.

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and all

protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic

acid).

Oxidative Folding: The linear, reduced peptide is subjected to oxidative folding conditions to

facilitate the correct formation of the three disulfide bonds. This is often achieved by air

oxidation in a basic aqueous buffer.

Purification: The folded peptide is purified to homogeneity using reverse-phase high-

performance liquid chromatography (RP-HPLC).

Mass Spectrometry: The final product is characterized by mass spectrometry to confirm the

correct molecular weight.

NMR Spectroscopy for Structure Determination
Sample Preparation: A concentrated sample of purified ω-Conotoxin GVIA (typically 1-2 mM)

is prepared in an appropriate buffer (e.g., 90% H₂O/10% D₂O or 100% D₂O) at a specific pH

(e.g., pH 3.5).[11]

Data Acquisition: A series of 2D NMR experiments are performed on a high-field NMR

spectrometer (e.g., 600 MHz). These experiments include:

TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in

space (typically < 5 Å), providing distance restraints.[10]
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COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

ECOSY (Exclusive Correlation Spectroscopy): To measure vicinal coupling constants for

dihedral angle restraints.

Data Processing and Analysis:

The NMR spectra are processed using specialized software.

Resonance assignments are made by sequentially connecting the spin systems identified

in the TOCSY spectra using the NOESY data.[11]

NOESY cross-peak intensities are converted into upper and lower distance bounds.[18]

Vicinal coupling constants are used to derive dihedral angle restraints.

Structure Calculation:

The experimental restraints (distance and dihedral angles) are used as input for structure

calculation programs.

Initial structures are generated using distance geometry algorithms.[11]

These structures are then refined using restrained molecular dynamics and energy

minimization to produce a final ensemble of structures that are consistent with the

experimental data.[10][11]

Signaling Pathway and Mechanism of Action
ω-Conotoxin GVIA exerts its biological effect by physically occluding the pore of N-type

voltage-gated calcium channels.[7] This blockage prevents the influx of calcium ions into the

presynaptic terminal upon the arrival of an action potential, thereby inhibiting the release of

neurotransmitters.[5][7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/8343203/
https://www.aminer.cn/pub/53e9ba39b7602d9704648c68
https://pubmed.ncbi.nlm.nih.gov/8343203/
https://www.rcsb.org/structure/1OMC
https://pubmed.ncbi.nlm.nih.gov/8343203/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5666421/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3705365/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5666421/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1627275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Action Potential
Arrives

Membrane
Depolarization

N-type CaV Channel
Opens Ca²⁺ Influx

N-type CaV Channel
Blocked

 blocked by GVIA

Vesicle Fusion &
Neurotransmitter Release

Postsynaptic
Signal

ω-Conotoxin GVIA  binds to  inhibits

Click to download full resolution via product page

Caption: Signaling pathway of ω-Conotoxin GVIA action.

Experimental Workflow for 3D Structure
Determination
The process of determining the three-dimensional structure of ω-Conotoxin GVIA follows a

systematic workflow, from peptide production to final structure validation.
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Caption: Experimental workflow for 3D structure determination of ω-Conotoxin GVIA.
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Logical Relationships of Structural Features
The structural integrity and biological activity of ω-Conotoxin GVIA are a direct consequence of

the interplay between its primary sequence, disulfide bonding pattern, and resulting three-

dimensional fold.

Primary Amino Acid Sequence
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Caption: Logical relationships of ω-Conotoxin GVIA's structural features.

Conclusion
The three-dimensional structure of ω-Conotoxin GVIA, meticulously elucidated by NMR

spectroscopy, reveals a highly stable and compact architecture defined by the inhibitor cystine
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knot motif and a triple-stranded β-sheet. This defined structure presents key amino acid

residues in a precise spatial arrangement, facilitating its potent and selective blockade of N-

type voltage-gated calcium channels. The detailed structural and functional data presented in

this guide serve as a critical resource for researchers in neuroscience and drug development,

providing a solid foundation for the design of novel therapeutics targeting chronic pain and

other neurological disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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